palm-PrRP31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C176H282N56O43S |
|---|---|
Poids moléculaire |
3903 g/mol |
Nom IUPAC |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-(hexadecanoylamino)-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]pentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C176H282N56O43S/c1-15-19-20-21-22-23-24-25-26-27-28-29-33-58-131(240)207-124(88-233)157(262)210-112(52-39-69-196-174(185)186)149(254)228-140(99(12)236)167(272)220-121(80-105-85-192-92-203-105)154(259)209-111(51-38-68-195-173(183)184)147(252)218-120(79-104-84-191-91-202-104)155(260)223-126(90-235)159(264)212-115(65-75-276-14)148(253)211-114(63-64-134(243)244)151(256)226-138(95(8)17-3)165(270)213-113(53-40-70-197-175(187)188)150(255)229-141(100(13)237)170(275)232-74-44-56-128(232)161(266)219-122(82-135(245)246)156(261)227-139(96(9)18-4)166(271)221-123(81-130(177)239)169(274)231-73-42-55-127(231)160(265)205-98(11)143(248)216-119(78-103-83-199-108-48-35-34-47-107(103)108)153(258)217-118(77-102-59-61-106(238)62-60-102)152(257)204-97(10)144(249)222-125(89-234)158(263)208-109(49-36-66-193-171(179)180)145(250)200-87-133(242)224-137(94(7)16-2)164(269)214-116(54-41-71-198-176(189)190)168(273)230-72-43-57-129(230)162(267)225-136(93(5)6)163(268)201-86-132(241)206-110(50-37-67-194-172(181)182)146(251)215-117(142(178)247)76-101-45-31-30-32-46-101/h30-32,34-35,45-48,59-62,83-85,91-100,109-129,136-141,199,233-238H,15-29,33,36-44,49-58,63-82,86-90H2,1-14H3,(H2,177,239)(H2,178,247)(H,191,202)(H,192,203)(H,200,250)(H,201,268)(H,204,257)(H,205,265)(H,206,241)(H,207,240)(H,208,263)(H,209,259)(H,210,262)(H,211,253)(H,212,264)(H,213,270)(H,214,269)(H,215,251)(H,216,248)(H,217,258)(H,218,252)(H,219,266)(H,220,272)(H,221,271)(H,222,249)(H,223,260)(H,224,242)(H,225,267)(H,226,256)(H,227,261)(H,228,254)(H,229,255)(H,243,244)(H,245,246)(H4,179,180,193)(H4,181,182,194)(H4,183,184,195)(H4,185,186,196)(H4,187,188,197)(H4,189,190,198)/t94-,95-,96-,97-,98-,99+,100+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,136-,137-,138-,139-,140-,141-/m0/s1 |
Clé InChI |
KPCMKSGMTKORBU-HDWHFSEHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Anorexigenic Action of palm-PrRP31: A Deep Dive into its Mechanism of Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of palmitoylated prolactin-releasing peptide 31 (palm-PrRP31), a promising therapeutic candidate for obesity and related metabolic disorders. By enhancing the stability and central nervous system penetration of the endogenous anorexigenic neuropeptide PrRP31, palmitoylation has unlocked its potential for peripheral administration. This document details the molecular interactions, signaling cascades, and physiological effects of this compound in the regulation of appetite, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: Receptor Binding and Activation
Prolactin-releasing peptide (PrRP) exists in two active forms, PrRP31 and PrRP20, and is recognized as a key player in regulating food intake and energy expenditure[1]. The native peptide, however, has limited therapeutic potential due to its instability and inability to cross the blood-brain barrier effectively[2]. The addition of a palmitoyl (B13399708) group to PrRP31 (this compound) has been shown to overcome these limitations, enabling central action after peripheral administration[2][3][4].
The primary mechanism of action of this compound involves its interaction with G-protein coupled receptors (GPCRs). Originally identified as the orphan receptor GPR10, the prolactin-releasing peptide receptor (PrRPR) is the cognate receptor for PrRP[5][6][7]. In addition to GPR10, PrRP and its lipidized analogs also exhibit high affinity for the neuropeptide FF (NPFF) receptors, NPFF-R1 and NPFF-R2, which are also implicated in appetite regulation[1][8]. Palmitoylation of PrRP31 enhances its binding affinity for these anorexigenic receptors[8][9][10].
Quantitative Binding Affinities
The binding affinities of PrRP31 and its palmitoylated analogs to GPR10, NPFF-R1, and NPFF-R2 have been quantified in competitive binding assays. The following table summarizes the key findings from in vitro studies.
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| PrRP31 | GPR10 | ~nanomolar range[8] |
| palm¹¹-PrRP31 | GPR10 | higher than PrRP31[8] |
| This compound | GPR10 | higher than PrRP31[8] |
| PrRP31 | NPFF-R2 | ~nanomolar range[8] |
| palm¹¹-PrRP31 | NPFF-R2 | higher than PrRP31[8] |
| This compound | NPFF-R2 | higher than PrRP31[8] |
| palm¹¹-PrRP31 | NPFF-R1 | high affinity[8] |
| This compound | NPFF-R1 | high affinity[8] |
Note: Specific Ki values can vary between studies and experimental conditions. The table indicates the general trend of increased affinity with palmitoylation.
Intracellular Signaling Pathways
Upon binding to its receptors, this compound activates several downstream intracellular signaling pathways that are crucial for its anorexigenic effects. These pathways involve a cascade of protein phosphorylation events that ultimately lead to changes in gene expression and neuronal activity.
Key Signaling Cascades
In vitro studies using Chinese Hamster Ovary (CHO-K1) cells expressing GPR10, NPFF-R1, or NPFF-R2 have elucidated the key signaling molecules activated by this compound. These include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Palmitoylated PrRP31 analogs significantly increase the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK[8].
-
PI3K/Akt Pathway: Activation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, a key regulator of cell survival and metabolism, is also observed[8][11].
-
cAMP Response Element-Binding Protein (CREB): Phosphorylation of CREB, a transcription factor involved in neuronal plasticity and metabolic regulation, is significantly increased following stimulation with this compound analogs[8].
-
Immediate Early Genes: The activation of transcription factors c-Jun and c-Fos is also noted, indicating a broader impact on gene expression[8].
The following diagram illustrates the primary signaling pathways activated by this compound upon binding to GPR10.
Physiological Effects on Appetite and Metabolism
The activation of these signaling pathways in key brain regions involved in appetite control, such as the hypothalamus and the nucleus of the solitary tract (NTS), leads to the anorexigenic effects of this compound[11][12].
In Vivo Evidence
Numerous preclinical studies in rodent models of diet-induced obesity (DIO) have demonstrated the potent anti-obesity and metabolic benefits of peripherally administered this compound.
Table 2: Effects of this compound Analogs in Rodent Models of Diet-Induced Obesity
| Animal Model | Treatment | Duration | Key Findings | Reference |
| C57BL/6 Mice (DIO) | This compound or palm¹¹-PrRP31 (s.c.) | 2 weeks | - Significantly decreased cumulative food intake- Significantly decreased body weight- Reduced body fat and liver weight- Decreased plasma leptin and insulin (B600854) levels | [13] |
| Sprague-Dawley Rats (DIO) | This compound (i.p.) | 2 weeks | - Significantly decreased cumulative food intake- Significantly decreased body weight- Reduced body fat and liver weight- Improved glucose tolerance | [13] |
| Wistar Kyoto Rats (DIO) | palm¹¹-PrRP31 (i.p.) | 3 weeks | - Significantly lowered food intake- Decreased body weight- Improved glucose tolerance | [13] |
| Old Wistar Kyoto Rats (DIO) | palm¹¹-PrRP31 (i.p.) | 6 weeks | - Significantly lowered food intake and body weight- Attenuated glucose intolerance | [3][14] |
The anorexigenic effect of this compound is also associated with the activation of neurons in appetite-regulating brain regions, as evidenced by increased c-Fos expression in the paraventricular nucleus (PVN), arcuate nucleus (Arc), and dorsomedial nucleus (DMN) of the hypothalamus, as well as the NTS[2][12].
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to its receptors.
Methodology:
-
Cell Culture: CHO-K1 cells overexpressing the human GPR10, NPFF-R1, or NPFF-R2 receptor are cultured.
-
Radioligand: A radiolabeled ligand (e.g., ¹²⁵I-PrRP31) is used to compete with the unlabeled test compound (this compound).
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Western Blotting for Signaling Pathway Activation
Objective: To quantify the phosphorylation of key signaling proteins.
Methodology:
-
Cell Treatment: Receptor-expressing cells are treated with this compound for a specified time.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Quantification: The band intensities are quantified using densitometry software.
In Vivo Food Intake and Body Weight Monitoring
Objective: To assess the anorexigenic and anti-obesity effects of this compound in animal models.
Methodology:
-
Animal Model: Rodents (mice or rats) are made obese through a high-fat diet.
-
Acclimatization: Animals are acclimatized to individual housing and handling.
-
Treatment Administration: this compound or a vehicle control is administered peripherally (e.g., subcutaneously or intraperitoneally) at a specific dose and frequency.
-
Food Intake Measurement: Pre-weighed food is provided, and the amount consumed is measured at regular intervals.
-
Body Weight Measurement: Body weight is recorded daily or at other specified time points.
-
Data Analysis: Cumulative food intake and changes in body weight are calculated and compared between the treatment and control groups.
Conclusion and Future Directions
The development of this compound represents a significant advancement in the potential treatment of obesity. Its enhanced stability and ability to act centrally after peripheral administration, coupled with its potent activation of anorexigenic signaling pathways, make it a compelling candidate for further drug development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lipidized PrRP analogs, as well as conducting long-term safety and efficacy studies in higher animal models. A deeper understanding of the interplay between GPR10 and NPFF receptor signaling in different neuronal populations will also be crucial for refining the therapeutic application of this promising class of compounds. The anorexigenic effects of this compound appear to be dependent on intact leptin signaling for its body weight-lowering effects, but not for improvements in glucose intolerance, suggesting a complex interaction with other metabolic pathways[4][13][15]. This highlights the need for further investigation into its mechanism in the context of leptin resistance, a common feature of obesity.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effects of palm11-PrRP31 in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prolactin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 6. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholecystokinin System Is Involved in the Anorexigenic Effect of Peripherally Applied Palmitoylated Prolactin-Releasing Peptide in Fasted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Intracellular Signaling Pathways Activated by palm-PrRP31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin-releasing peptide (PrRP) is a neuropeptide recognized for its role in the regulation of food intake and energy homeostasis. To enhance its therapeutic potential, particularly its stability and ability to cross the blood-brain barrier, lipidated analogs have been developed. Among these, palmitoylated PrRP31 (palm-PrRP31) has demonstrated significant promise. This technical guide provides an in-depth overview of the intracellular signaling pathways activated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Core Signaling Pathways Activated by this compound
This compound primarily exerts its effects through the activation of G protein-coupled receptors (GPCRs), namely GPR10, Neuropeptide FF Receptor 1 (NPFFR1), and Neuropeptide FF Receptor 2 (NPFFR2). Upon binding to these receptors, this compound triggers a cascade of intracellular signaling events, predominantly through Gq/11 and Gi/o G proteins.[1] This activation leads to the modulation of several key downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and cAMP Response Element-Binding Protein (CREB) pathways.[2]
Data Presentation: Quantitative Analysis of this compound Signaling
The following tables summarize the quantitative data on the activation of various signaling components by this compound and its analogs.
Table 1: Receptor Activation Potency (EC50 values)
| Ligand | Receptor | EC50 (nM) | Cell Line | Reference |
| This compound | GPR10 | In the nanomolar range | CHO-K1 | |
| palm¹¹-PrRP31 | GPR10 | In the nanomolar range | CHO-K1 | |
| PrRP31 | GPR10 | In the nanomolar range | CHO-K1 | |
| This compound | NPFFR2 | 14.16 ± 1.52 | CHO-K1 | |
| palm¹¹-PrRP31 | NPFFR2 | 18.71 ± 1.31 | CHO-K1 | |
| PrRP31 | NPFFR2 | 89.33 ± 0.84 | CHO-K1 |
Table 2: Activation of Downstream Signaling Molecules
| Treatment | Target Protein | Phosphorylation Site | Fold Change / % Increase | Cell Line | Reference |
| This compound | ERK | Thr202/Tyr204 | Significantly increased | CHO-K1 (GPR10, NPFFR1, NPFFR2) | |
| palm¹¹-PrRP31 | ERK | Thr202/Tyr204 | 74% increase | SH-SY5Y | [3] |
| PrRP31 | ERK | Thr202/Tyr204 | 36% increase | SH-SY5Y | [3] |
| This compound | Akt | Ser473 | Significantly increased | CHO-K1 (GPR10, NPFFR1, NPFFR2) | |
| palm¹¹-PrRP31 | Akt | Ser473 | 48% increase | SH-SY5Y | [3] |
| PrRP31 | Akt | Ser473 | 53% increase | SH-SY5Y | [3] |
| This compound | Akt | Thr308 | Significantly increased | CHO-K1 (GPR10, NPFFR1, NPFFR2) | |
| palm¹¹-PrRP31 | Akt | Thr308 | 36% increase | SH-SY5Y | [3] |
| This compound | CREB | Ser133 | Significantly increased | CHO-K1 (GPR10, NPFFR1, NPFFR2) | |
| palm¹¹-PrRP31 | CREB | Ser133 | 238% increase | SH-SY5Y | [3] |
| PrRP31 | CREB | Ser133 | 68% increase | SH-SY5Y | [3] |
| This compound | JNK | - | Significantly increased | CHO-K1 (GPR10, NPFFR1, NPFFR2) | |
| This compound | p38 | - | Significantly increased | CHO-K1 (GPR10, NPFFR1, NPFFR2) | |
| This compound | c-Jun | - | Significantly increased | CHO-K1 (GPR10, NPFFR1, NPFFR2) | |
| This compound | c-Fos | - | Significantly increased | CHO-K1 (GPR10, NPFFR1, NPFFR2) |
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To visually represent the complex signaling networks and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Intracellular signaling pathways activated by this compound.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for Protein Phosphorylation
This protocol is a representative method for detecting the phosphorylation of signaling proteins such as ERK, Akt, and CREB.
-
Cell Culture and Treatment:
-
Culture cells (e.g., CHO-K1 or SH-SY5Y) in appropriate media and conditions until they reach 80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with this compound at the desired concentrations for the specified time points (e.g., 5-60 minutes).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.
-
Intracellular Calcium Mobilization Assay
This protocol describes a common method for measuring changes in intracellular calcium levels upon receptor activation.
-
Cell Preparation:
-
Seed cells expressing the receptor of interest (e.g., GPR10, NPFFR2) into a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in the assay buffer.
-
-
Measurement:
-
Use a fluorescence plate reader, such as a FlexStation or FLIPR, to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
cAMP Measurement Assay
This protocol outlines a typical procedure for quantifying changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and culture to the desired confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with different concentrations of this compound for a defined time.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions of a commercial cAMP assay kit (e.g., a competitive immunoassay using HTRF or an enzyme-fragment complementation-based assay).
-
Perform the assay to measure the amount of cAMP in the cell lysates.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the samples by interpolating from the standard curve.
-
Plot the cAMP concentration against the agonist concentration to create a dose-response curve and calculate the EC50 or IC50 value.
-
Conclusion
This technical guide provides a comprehensive overview of the intracellular signaling pathways activated by this compound. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented herein offer a valuable resource for researchers and professionals working to understand the molecular mechanisms of this promising therapeutic agent. The activation of the MAPK/ERK, PI3K/Akt, and CREB pathways underscores the potential of this compound to influence a wide range of cellular processes, including cell proliferation, survival, and metabolism. Further research into these pathways will be crucial for the continued development of this compound and related compounds as novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of palm-PrRP31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palm-PrRP31 is a lipidated analog of the endogenous prolactin-releasing peptide (PrRP). The addition of a palmitoyl (B13399708) group enhances the peptide's stability and enables it to cross the blood-brain barrier, allowing for central nervous system effects after peripheral administration.[1][2][3][4] This analog has demonstrated significant potential in preclinical studies as an anorexigenic (appetite-suppressing) and anti-diabetic agent, making it a promising candidate for the treatment of obesity and type 2 diabetes mellitus.[1][4][5] this compound and its analogs, such as palm¹¹-PrRP31, exert their effects by interacting with several G-protein coupled receptors, including GPR10, neuropeptide FF receptor 1 (NPFF-R1), and neuropeptide FF receptor 2 (NPFF-R2).[6][7]
These application notes provide a detailed protocol for the dissolution and in vivo administration of this compound, based on findings from various preclinical studies.
Quantitative Data Summary
The following table summarizes the administration parameters for this compound analogs from published in vivo studies.
| Animal Model | This compound Analog | Dosage | Administration Route | Vehicle | Key Findings |
| Wistar Kyoto (WKY) rats | palm¹¹-PrRP31 | 5 mg/kg | Intraperitoneal (IP) | Saline | Attenuated glucose intolerance |
| ob/ob mice | palm¹¹-PrRP31 | 5 mg/kg | Subcutaneous (SC) | Saline | Synergistic effect with leptin in reducing body weight and blood glucose |
| fa/fa rats | palm¹¹-PrRP31 | 5 mg/kg/day | Osmotic pump | Saline | Neuroprotective effects without impacting obesity or glucose tolerance |
| WKY rats | palm¹¹-PrRP31 | 5 mg/kg | Intraperitoneal (IP) | Saline | Mitigated LPS-induced weight loss and anorexia |
| Lean mice | This compound or palm¹¹-PrRP31 | Not specified | Subcutaneous (SC) | Not specified | Dose-dependent decrease in food intake |
Experimental Protocols
Dissolution of this compound
Palmitoylated peptides like this compound can be challenging to dissolve directly in aqueous solutions due to their hydrophobic nature. The following protocol is a general guideline for achieving a soluble formulation for in vivo administration.
Materials:
-
Lyophilized this compound
-
Sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile physiological saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Initial Solubilization in Organic Solvent:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add a small, precise volume of sterile DMSO to the vial to create a concentrated stock solution. The exact volume will depend on the amount of peptide and the desired final concentration. It is recommended to start with a minimal volume to ensure complete dissolution.
-
Gently vortex the vial to dissolve the peptide. If necessary, brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Dilution in Aqueous Vehicle:
-
Once the peptide is fully dissolved in DMSO, slowly add the desired volume of sterile physiological saline or PBS to the stock solution while vortexing. This should be done in a dropwise manner to prevent precipitation of the peptide.
-
The final concentration of DMSO in the administered solution should be kept to a minimum, ideally below 1%, to avoid solvent toxicity in the animal model.
-
-
Final Preparation and Storage:
-
After dilution, the final solution should be clear. If any precipitation is observed, the solution may need to be reformulated with a slightly higher concentration of DMSO or through optimization of the dilution step.
-
It is recommended to prepare the solution fresh for each experiment. If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours. For longer-term storage, aliquots of the DMSO stock solution can be stored at -20°C or -80°C prior to dilution in the aqueous vehicle.
-
In Vivo Administration of this compound
The route of administration will depend on the specific experimental design. Subcutaneous and intraperitoneal injections are common methods for bolus dosing, while osmotic pumps can be used for continuous administration.
a) Subcutaneous (SC) and Intraperitoneal (IP) Injection:
Materials:
-
Prepared this compound solution
-
Sterile syringes and needles appropriate for the animal model (e.g., 27-30 gauge)
-
Animal scale for accurate weight determination
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately to calculate the precise volume of the this compound solution to be administered based on the desired dosage (e.g., 5 mg/kg).
-
Properly restrain the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
-
Injection:
-
For SC injection: Lift a fold of skin, typically in the dorsal region (scruff of the neck), and insert the needle into the subcutaneous space. Aspirate briefly to ensure a blood vessel has not been entered, then slowly inject the solution.
-
For IP injection: Position the animal with its head tilted downwards. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to check for the presence of urine or intestinal contents, then inject the solution.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Record the time of injection and any relevant observations.
-
b) Continuous Infusion via Osmotic Pump:
Materials:
-
Alzet® osmotic pumps (or equivalent) of the appropriate size and delivery rate for the animal model and study duration.
-
Prepared this compound solution
-
Surgical instruments for implantation
-
Anesthesia and analgesia as per approved veterinary protocols
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic pump with the prepared this compound solution. Ensure no air bubbles are trapped inside.
-
-
Surgical Implantation:
-
Anesthetize the animal according to approved protocols.
-
Make a small incision in the skin, typically in the dorsal subcutaneous space.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic pump into the pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-Surgical Care:
-
Administer analgesics as required.
-
Monitor the animal closely during recovery from anesthesia.
-
Check the incision site regularly for signs of infection or complications.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
This compound and its analogs activate multiple downstream signaling cascades upon binding to their receptors (GPR10, NPFF-R1, and NPFF-R2). These pathways are involved in regulating cellular processes such as cell growth, survival, and stress responses.[1][6]
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of this compound.
Caption: Experimental workflow for in vivo studies.
References
- 1. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpt.com [jpt.com]
- 4. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 5. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by palm-PrRP31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin-releasing peptide (PrRP) is a neuropeptide involved in the regulation of food intake and energy expenditure.[1] Its palmitoylated analog, palm-PrRP31, has demonstrated increased stability and central effects after peripheral administration, making it a promising candidate for the treatment of obesity and neurodegenerative diseases.[1][2] This document provides detailed application notes and protocols for the Western blot analysis of key signaling pathways modulated by this compound.
This compound primarily exerts its effects through the G protein-coupled receptor 10 (GPR10), as well as the neuropeptide FF receptors NPFF-R1 and NPFF-R2.[1] Activation of these receptors triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) pathways, which play crucial roles in cell survival, growth, and metabolism.[1][3] Western blotting is a powerful technique to quantify the activation of these pathways by measuring the phosphorylation status of key signaling proteins.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the binding affinities of this compound to its target receptors and its effect on the phosphorylation of downstream signaling proteins.
Table 1: Binding Affinities of this compound and Related Peptides to GPR10, NPFF-R2, and NPFF-R1 Receptors. [1]
| Peptide | GPR10 (Ki [nM]) | NPFF-R2 (Ki [nM]) | NPFF-R1 (Ki [nM]) |
| PrRP31 | 0.8 ± 0.1 | 15.8 ± 2.4 | >1000 |
| This compound | 0.5 ± 0.1 | 5.6 ± 1.2 | 25.1 ± 3.7 |
| palm11-PrRP31 | 0.3 ± 0.05 | 2.5 ± 0.4 | 15.8 ± 2.1 |
| NPFF | >1000 | 1.3 ± 0.2 | 0.8 ± 0.1 |
| 1DMe | >1000 | 0.9 ± 0.1 | 0.6 ± 0.1 |
Table 2: Summary of Signaling Pathway Activation by this compound in CHO-K1 Cells Expressing GPR10, NPFF-R2, or NPFF-R1 Receptors. [1]
| Signaling Protein | GPR10 | NPFF-R2 | NPFF-R1 |
| p-ERK | ↑ | ↑ | ↑ |
| p-Akt | ↑ | ↑ | ↑ |
| p-CREB | ↑ | ↑ | ↑ |
| p-JNK | ↑ | ↑ | ↑ |
| p-p38 | ↑ | ↑ | ↑ |
| p-c-Jun | ↑ | ↑ | ↑ |
| p-c-Fos | ↑ | ↑ | ↑ |
(↑ indicates a significant increase in phosphorylation)
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound
The following diagram illustrates the key signaling pathways activated by this compound upon binding to its receptors.
Caption: Signaling pathways activated by this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the major steps for performing a Western blot to analyze the effects of this compound on signaling pathway activation.
Caption: Western blot experimental workflow.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing GPR10, NPFF-R1, or NPFF-R2, or human neuroblastoma SH-SY5Y cells, which endogenously express GPR10, are suitable models.[1][3]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F12 for CHO-K1, DMEM for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Serum Starvation: Prior to treatment, replace the growth medium with serum-free medium and incubate for 16 hours. This step is crucial to reduce basal levels of protein phosphorylation.
-
Treatment: Treat the serum-starved cells with this compound at a final concentration of 10⁻⁶ M for 8 minutes at 37°C.[1][3] Include a vehicle control (e.g., medium alone).
Western Blot Protocol
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the samples onto a 10% or 12% polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of activation. A loading control, such as GAPDH or β-actin, should also be used to ensure equal protein loading.[3]
-
Conclusion
The protocols and data presented provide a comprehensive guide for investigating the signaling pathways affected by this compound using Western blot analysis. By following these detailed methodologies, researchers can effectively quantify the activation of key signaling cascades, contributing to a deeper understanding of the molecular mechanisms of this compound and its potential as a therapeutic agent.
References
Application Notes and Protocols for Oral Glucose Tolerance Test (OGTT) with palm-PrRP31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin-releasing peptide (PrRP) is a neuropeptide recognized for its role in regulating food intake and energy balance, making it a person of interest for the treatment of obesity and type 2 diabetes mellitus.[1][2] A significant challenge with natural PrRP is its stability and ability to cross the blood-brain barrier. To overcome this, lipidized analogs such as palm¹¹-PrRP31 have been developed.[3][4] This palmitoylated analog of PrRP31 has demonstrated enhanced stability and central nervous system activity following peripheral administration.[3][4]
Preclinical studies in various rodent models of obesity and glucose intolerance have shown that palm¹¹-PrRP31 possesses potent anti-obesity and glucose-lowering properties.[3][4][5] A key method for evaluating the effect of this compound on glucose metabolism is the oral glucose tolerance test (OGTT). These application notes provide a detailed protocol for conducting an OGTT in rodent models treated with palm-PrRP31, based on findings from published research.
Signaling Pathways of this compound in Glucose Metabolism
This compound exerts its effects by activating specific signaling pathways. It is a natural ligand for the GPR10 receptor.[1][2] Upon binding, it initiates a cascade of intracellular events that contribute to improved glucose homeostasis. The primary signaling pathways implicated are:
-
PI3K-PKB/Akt Pathway : This pathway is crucial for metabolic cell survival and growth. Activation of Akt is a key step in insulin (B600854) signaling and glucose uptake.[1]
-
ERK-CREB Pathway : This pathway is also involved in promoting cell survival and growth.[1]
The activation of these pathways by this compound suggests a mechanism for its beneficial effects on glucose tolerance, which appears to be independent of leptin signaling.[2]
Experimental Protocols
The following protocols are derived from preclinical studies on diet-induced obese (DIO) rodent models.
Animal Models and Diet
-
Species/Strain : Wistar Kyoto (WKY) rats or Spontaneously Hypertensive Obese (SHROB) rats are commonly used.[3][5] C57BL/6 mice are also suitable.[6][7]
-
Diet-Induced Obesity : To induce obesity and glucose intolerance, animals are fed a high-fat diet (HFD) for an extended period (e.g., 52 weeks for WKY rats) prior to the study.[3][4] A control group should be fed a low-fat diet (LFD).
This compound Administration
-
Compound : palm¹¹-PrRP31.
-
Dosage : A typical dose is 5 mg/kg body weight.[2]
-
Administration Route : Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[2][6]
-
Frequency : Once daily.[2]
-
Duration : Chronic treatment for 3 to 6 weeks has been shown to be effective.[3][5]
Oral Glucose Tolerance Test (OGTT) Protocol
The OGTT should be performed at the end of the treatment period.
-
Fasting : Fast the animals overnight for 16-18 hours with free access to water.[8]
-
Baseline Blood Sample : At the beginning of the test (t=0), take a baseline blood sample from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration : Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Sampling : Collect subsequent blood samples at 30, 60, 120, and 180 minutes post-glucose administration.
-
Glucose Measurement : Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis : Plot the blood glucose levels over time and calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion.
Data Presentation
The following tables summarize the expected outcomes based on published data.
Table 1: Effect of palm¹¹-PrRP31 on OGTT in High-Fat Diet-Induced Obese WKY Rats
| Treatment Group | Fasting Glucose (mmol/L) | Glucose AUC (mmol/L * min) |
| WKY LF Saline | ~5.5 | Significantly lower than HF groups |
| WKY HF Saline | ~6.0 | Markedly elevated |
| WKY HF palm¹¹-PrRP31 | ~6.0 | Significantly lower than WKY HF Saline |
| WKY HF Liraglutide | ~6.0 | No significant difference from WKY HF Saline |
Data are illustrative and based on trends reported in Čermáková et al., 2019 and Kuneš et al., 2023.[3][5]
Table 2: Effect of palm¹¹-PrRP31 on OGTT in SHROB Rats
| Treatment Group | Fasting Glucose (mmol/L) | Glucose AUC (arbitrary units) |
| SHR Vehicle | Normal | Baseline |
| SHROB Vehicle | Elevated | Significantly higher than SHR Vehicle |
| SHROB palm¹¹-PrRP31 | Elevated | Significantly lower than SHROB Vehicle |
Data are illustrative and based on trends reported in Mikulaskova et al., 2018.[6]
Conclusion
The use of this compound in preclinical models of obesity and diabetes demonstrates a significant improvement in glucose tolerance, as evidenced by the OGTT. The provided protocols and expected outcomes serve as a guide for researchers investigating the therapeutic potential of this promising compound. The robust glucose-lowering effect, coupled with its anorexigenic properties, positions this compound as a strong candidate for further development in the management of metabolic disorders.
References
- 1. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models [frontiersin.org]
- 7. Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
Troubleshooting & Optimization
Technical Support Center: Peripheral Administration of palm-PrRP31
Welcome to the technical support center for the peripheral administration of palmitoylated Prolactin-Releasing Peptide 31 (palm-PrRP31). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is palmitoylation necessary for the peripheral administration of PrRP31?
A1: Native Prolactin-Releasing Peptide (PrRP31) has limited efficacy when administered peripherally due to low stability in circulation and poor penetration of the blood-brain barrier. Palmitoylation, the attachment of a palmitic acid molecule, is a form of lipidization that enhances the peptide's stability and facilitates its central effects after peripheral injection.[1][2][3][4][5] This modification allows the molecule to bind to serum albumin, prolonging its half-life and enabling it to reach its target receptors in the brain.[6]
Q2: What are the primary receptors for this compound?
A2: this compound primarily acts as an agonist for the G-protein coupled receptor 10 (GPR10).[1][3] However, studies have shown that palmitoylation increases its binding affinity for the neuropeptide FF (NPFF) receptors, NPFF-R1 and NPFF-R2, which are also involved in the regulation of food intake.[1][3]
Q3: What are the expected anorexigenic and metabolic effects of this compound?
A3: Peripheral administration of this compound has been shown to induce a dose-dependent reduction in food intake and body weight in animal models of diet-induced obesity.[4][5][6][7] It can also improve glucose tolerance and reduce plasma levels of insulin, leptin, triglycerides, and cholesterol.[8][9]
Q4: Is this compound effective in models with disrupted leptin signaling?
A4: The anti-obesity and food intake-reducing effects of this compound appear to be dependent on intact leptin signaling.[4][10] However, it may still exert neuroprotective and glucose-lowering effects in models with leptin signaling disturbances.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Anorexigenic Effect | 1. Ineffective Peptide: Natural (non-palmitoylated) PrRP31 was used. 2. Insufficient Dosage: The administered dose is too low. 3. Animal Model: The animal model has disrupted leptin signaling (e.g., fa/fa rats).[10] 4. Administration Route: The chosen route of administration may not be optimal. | 1. Verify Peptide: Ensure you are using a palmitoylated analog of PrRP31 (e.g., palm¹¹-PrRP31).[1] 2. Dose Optimization: Based on literature, effective doses are typically around 5 mg/kg administered intraperitoneally (IP) or subcutaneously (SC).[7][8][11] Consider a dose-response study. 3. Model Selection: Use models with intact leptin signaling for studying anorexigenic effects. 4. Route Comparison: Intravenous administration has been shown to cause the highest c-Fos activation in the brain, followed by intraperitoneal and subcutaneous injections.[6] |
| High Variability in Results | 1. Peptide Solubility/Stability: The peptide may not be fully dissolved or could be degrading. 2. Animal Handling Stress: Stress can influence feeding behavior and metabolic parameters. | 1. Proper Handling: Dissolve this compound in saline.[7][8] Prepare fresh solutions and avoid repeated freeze-thaw cycles. 2. Acclimatization: Ensure animals are properly acclimatized to handling and injection procedures to minimize stress. |
| Observed Off-Target Effects | 1. Receptor Cross-Reactivity: this compound can bind to other receptors, although with lower affinity. | 1. Be Aware of Potential Interactions: Palmitoylated PrRP analogs have shown some binding affinity for ghrelin, opioid (KOR, MOR, DOR), and neuropeptide Y (Y1, Y2, Y5) receptors.[1] Interpret results with caution and consider potential confounding effects. The analog palm¹¹-PrRP31 has been shown to have fewer off-target activities compared to this compound.[1] |
Experimental Protocols
In Vivo Model of Diet-Induced Obesity
-
Animal Model: C57BL/6 mice or Sprague-Dawley/Wistar Kyoto rats.[4][5][8]
-
Diet: High-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.[4][5]
-
Peptide Preparation: Dissolve this compound (e.g., palm¹¹-PrRP31) in sterile saline.
-
Administration:
-
Measured Parameters:
-
Daily food and water intake.
-
Body weight measured daily or several times a week.
-
Oral glucose tolerance test (OGTT) at the end of the treatment period.[11]
-
Terminal collection of blood for analysis of plasma insulin, leptin, glucose, triglycerides, and cholesterol.
-
Tissue collection (e.g., hypothalamus, liver, adipose tissue) for further analysis (e.g., Western blotting, immunohistochemistry).
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways activated by this compound and a typical experimental workflow.
GPR10 signaling cascade activated by this compound.
General experimental workflow for in vivo studies.
References
- 1. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models [frontiersin.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Anti-inflammatory effects of palm11-PrRP31 in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance [mdpi.com]
- 9. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
Technical Support Center: Rodent Responses to palm-PrRP31 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palmitoylated prolactin-releasing peptide 31 (palm-PrRP31) in rodent models. Variability in experimental outcomes is a common challenge, and this guide aims to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lipidized analog of the endogenous neuropeptide prolactin-releasing peptide (PrRP). The addition of a palmitoyl (B13399708) group enhances its stability and allows it to cross the blood-brain barrier, enabling central nervous system effects after peripheral administration.[1][2][3] Its primary mechanism of action involves binding to and activating the G protein-coupled receptor GPR10, which is expressed in brain regions associated with appetite regulation and energy homeostasis, such as the hypothalamus and the nucleus of the solitary tract.[4][5][6]
Q2: Why am I observing significant variability in body weight reduction between different rodent models treated with this compound?
A2: The anti-obesity effects of this compound are highly dependent on the integrity of the leptin signaling pathway.[7][8] Rodent models with disrupted leptin signaling, such as Zucker diabetic fatty (ZDF) rats, Koletsky (SHROB) rats, and obese (ob/ob) mice, may show a blunted or absent body weight response to this compound treatment.[1][7][8] In contrast, models with intact leptin signaling, like diet-induced obese (DIO) Sprague-Dawley or Wistar Kyoto (WKY) rats, typically exhibit significant reductions in body weight and food intake.[2][9]
Q3: Can this compound affect glucose metabolism independently of its effects on body weight?
A3: Yes, studies have shown that this compound can improve glucose tolerance and insulin (B600854) sensitivity even in rodent models that do not exhibit a significant reduction in body weight.[8][10][11] For example, in Koletsky rats, palm¹¹-PrRP31 treatment improved glucose tolerance despite having a minimal effect on body weight.[8][10] This suggests that this compound can modulate glucose homeostasis through mechanisms that are independent of its anorexigenic effects.
Q4: What are the known signaling pathways activated by this compound?
A4: Upon binding to its receptor GPR10, this compound has been shown to activate several downstream signaling pathways. These include the MAPK/ERK1/2, protein kinase B (Akt), and CREB pathways.[2] Additionally, in the hypothalamus, palm¹¹-PrRP31 has been observed to restore the leptin receptor-induced phosphatidylinositol-3-kinase (PI3K) pathway and increase the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant effect on food intake or body weight. | Rodent model with disrupted leptin signaling: The anorexigenic and body weight-reducing effects of this compound are largely dependent on functional leptin signaling.[7][8] | - Confirm the leptin signaling status of your rodent model.- Consider using a diet-induced obesity model with intact leptin signaling (e.g., Sprague-Dawley or Wistar Kyoto rats on a high-fat diet).[2][9] |
| Incorrect dosage or administration route: Suboptimal dosing or an inappropriate route of administration can lead to a lack of efficacy. | - The effective dose of palm¹¹-PrRP31 is often cited as 5 mg/kg administered intraperitoneally (IP) or subcutaneously (SC).[1][10]- Ensure proper dissolution of the peptide in a suitable vehicle (e.g., saline). | |
| Inconsistent results between experimental batches. | Variability in diet: The composition of the diet, particularly a high-fat diet, can significantly influence the metabolic phenotype of the animals and their response to treatment.[9][12] | - Standardize the diet across all experimental groups and ensure consistent sourcing.- Monitor food and water intake carefully. |
| Animal stress: Stress can influence feeding behavior and metabolic parameters. | - Acclimate animals to the experimental procedures and housing conditions.- Handle animals consistently and minimize environmental stressors. | |
| Unexpected effects on inflammatory markers. | Anti-inflammatory properties of this compound: Palm¹¹-PrRP31 has been shown to have anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced inflammation.[1] | - Be aware of the potential immunomodulatory effects of this compound.- If studying inflammation, consider including appropriate control groups to dissect the specific effects of the peptide. |
| Discrepancies in glucose tolerance test (GTT) results. | Fasting state of the animals: The duration of fasting prior to a GTT can impact the results. | - Standardize the fasting period for all animals before performing a GTT.- Ensure that the glucose dose is calculated accurately based on the animal's body weight. |
Quantitative Data Summary
Table 1: Effects of palm¹¹-PrRP31 on Body Weight in Different Rodent Models
| Rodent Model | Diet | Treatment Duration | Dosage & Route | Change in Body Weight | Reference |
| DIO C57BL/6 Mice | High-Fat | 2 weeks | 5 mg/kg/day, SC | Significant decrease | [12] |
| DIO Wistar Kyoto Rats | High-Fat | 3 weeks | 5 mg/kg/day, IP | Significant decrease | [7] |
| SHROB Rats (Leptin receptor mutation) | Standard | 3 weeks | 5 mg/kg/day, IP | No significant change | [10] |
| fa/fa Rats (Leptin receptor mutation) | Standard | 2 months | 5 mg/kg/day, osmotic pump | No significant change | [8][11] |
Table 2: Effects of palm¹¹-PrRP31 on Glucose Tolerance in Different Rodent Models
| Rodent Model | Diet | Treatment Duration | Dosage & Route | Effect on Glucose Tolerance | Reference |
| DIO Wistar Kyoto Rats | High-Fat | 6 weeks | 5 mg/kg/day, IP | Significantly improved | [9] |
| SHROB Rats (Leptin receptor mutation) | Standard | 3 weeks | 5 mg/kg/day, IP | Markedly improved | [10][13] |
| fa/fa Rats (Leptin receptor mutation) | Standard | 2 months | 5 mg/kg/day, osmotic pump | No significant improvement | [8][11] |
Experimental Protocols
1. Administration of palm¹¹-PrRP31 in a Rat Model of Lipopolysaccharide-Induced Acute Inflammation
-
Animals: Adult male Wistar rats.
-
Acclimation: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Peptide Preparation: Palm¹¹-PrRP31 is dissolved in sterile saline to a final concentration for a dose of 5 mg/kg.
-
Pretreatment: Rats are pretreated with either saline or palm¹¹-PrRP31 (5 mg/kg, IP) daily for 7 days.
-
Induction of Inflammation: On day 8, one hour after the final pretreatment injection, rats are injected with lipopolysaccharide (LPS) at a dose of 1 mg/kg, IP.
-
Monitoring: Body weight and food intake are monitored at 24 and 48 hours post-LPS injection.
-
Sample Collection: Blood and tissue samples (liver, hypothalamus) are collected at specified time points (e.g., 4, 24, and 48 hours post-LPS) for cytokine and protein analysis.[1]
2. Oral Glucose Tolerance Test (OGTT) in SHROB Rats
-
Animals: Adult male SHROB rats and their lean SHR littermates.
-
Treatment: Rats are treated with palm¹¹-PrRP31 (5 mg/kg, IP, once daily) or vehicle for 3 weeks.
-
Fasting: At the end of the treatment period, animals are fasted overnight.
-
Glucose Administration: A baseline blood sample is taken from the tail vein. Subsequently, a glucose solution (2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes after glucose administration.
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.[10][13]
Visualizations
Caption: Simplified GPR10 signaling cascade upon this compound binding.
Caption: General experimental workflow for evaluating this compound effects.
References
- 1. Anti-inflammatory effects of palm11-PrRP31 in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avcr.cz [avcr.cz]
- 3. researchgate.net [researchgate.net]
- 4. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Consistent c-Fos Staining with palm-PrRP31
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in achieving consistent and reliable c-Fos staining results following the administration of palm-PrRP31.
Troubleshooting Guide
This guide addresses common issues encountered during c-Fos immunohistochemistry (IHC) and immunofluorescence (IF) experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| No c-Fos Signal or Weak Staining | Suboptimal timing of tissue collection: c-Fos expression is transient, peaking 2-4 hours after stimulation and returning to basal levels by 8-24 hours.[1] | Perfuse animals and collect tissue within the peak expression window (e.g., 90 minutes to 4 hours) after this compound administration. |
| Ineffective primary antibody: The antibody may have low affinity, be used at a suboptimal dilution, or may not be suitable for the application. | Use a validated c-Fos antibody from a reputable supplier. Perform a titration experiment to determine the optimal antibody concentration. Consider using a monoclonal antibody for higher specificity and lot-to-lot consistency.[2] | |
| Insufficient antigen retrieval: Formaldehyde fixation can mask the c-Fos epitope, preventing antibody binding. | Implement a heat-induced antigen retrieval step using a steamer or microwave with a citrate-based buffer.[3] | |
| Inadequate tissue permeabilization: The antibody may not be able to penetrate the cell and nuclear membranes to reach the c-Fos protein. | Increase the concentration of the detergent (e.g., Triton X-100) in your blocking and antibody incubation buffers, or extend the permeabilization time. | |
| High Background or Non-Specific Staining | Inadequate blocking: Non-specific antibody binding can lead to high background. | Increase the concentration of the blocking serum (e.g., normal goat serum) and/or extend the blocking time. Ensure the blocking serum is from a different species than the primary antibody. |
| Primary antibody concentration too high: An overly concentrated primary antibody can bind non-specifically. | Reduce the concentration of the primary antibody. | |
| Issues with secondary antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. | Use a secondary antibody that has been pre-adsorbed against the species of the tissue being stained. | |
| Over-development of the signal (DAB staining): Excessive incubation with the chromogen can lead to high background. | Carefully monitor the development of the DAB reaction under a microscope and stop the reaction as soon as specific staining is observed. | |
| Inconsistent Staining Across Samples/Experiments | Variability in animal handling: Stress from handling or injections can induce c-Fos expression, leading to inconsistent results.[2][4] | Handle all animals consistently and minimize stress. Include appropriate control groups to account for handling-induced c-Fos expression.[2] |
| Inconsistent tissue processing: Variations in fixation time, sectioning thickness, or incubation times can all contribute to variability. | Standardize all steps of the tissue processing and staining protocol. Consider using an automated slide stainer for increased reproducibility.[1][5] | |
| Batch-to-batch variation in polyclonal antibodies: Polyclonal antibodies can have inherent variability between different lots.[2] | If using a polyclonal antibody, test each new lot to ensure consistent performance. For long-term studies, consider switching to a monoclonal antibody.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal time point to collect brain tissue for c-Fos analysis after this compound administration?
A1: The expression of c-Fos protein is rapid and transient.[2][6] Following a stimulus, c-Fos protein can be detected by immunohistochemistry as early as 20 to 90 minutes, with expression levels typically peaking between 2 to 4 hours.[1][7] It is recommended to perform a time-course experiment to determine the optimal time point for your specific experimental conditions, but a 90-minute to 4-hour window is a good starting point.
Q2: I am not seeing any c-Fos staining in the expected brain regions after this compound treatment. What should I do?
A2: First, verify the success of the this compound administration and ensure the dose was sufficient to induce a central effect.[8] Next, review the troubleshooting guide above for "No c-Fos Signal or Weak Staining." Key areas to focus on are the timing of tissue collection, the primary antibody validation and dilution, and the effectiveness of your antigen retrieval protocol. Running positive control tissues, known to have high c-Fos expression, can help determine if the issue is with the tissue or the staining protocol itself.[3]
Q3: My c-Fos staining shows high background, making it difficult to identify positive nuclei. How can I reduce this?
A3: High background can be addressed by optimizing several steps in your protocol. Refer to the "High Background or Non-Specific Staining" section in the troubleshooting guide. Common solutions include enhancing your blocking step, titrating your primary antibody to a lower concentration, and ensuring your washing steps are thorough.
Q4: Can I perform double-labeling to co-localize c-Fos with other proteins in neurons activated by this compound?
A4: Yes, double-labeling is a common technique used with c-Fos staining. There are established protocols for both fluorescent and enzyme-substrate-based double-labeling.[1][5] It is crucial to use primary antibodies raised in different species and to select secondary antibodies that do not cross-react.
Q5: What are the key signaling pathways activated by this compound that lead to c-Fos expression?
A5: Palmitoylated PrRP31 analogs act on receptors such as GPR10 and NPFF-R2.[9][10] This receptor activation initiates intracellular signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and cAMP-responsive element-binding protein (CREB).[9][10] These pathways converge on the nucleus to induce the expression of immediate-early genes like c-fos.
Experimental Protocols
Detailed Protocol for c-Fos Immunohistochemistry (DAB Staining)
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
-
Perfusion and Tissue Processing:
-
Anesthetize the animal at the desired time point after this compound administration.
-
Transcardially perfuse with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sinking it in a 30% sucrose (B13894) solution in PBS at 4°C.
-
Cut 30-40 µm thick coronal sections on a cryostat or vibratome.
-
Store sections in a cryoprotectant solution at -20°C until use.
-
-
Immunohistochemistry:
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in PBS for 30 minutes at room temperature.[4]
-
Wash sections three times in PBS for 10 minutes each.
-
Perform antigen retrieval by incubating sections in 10 mM sodium citrate (B86180) buffer (pH 8.5-9.0) at 80°C for 30 minutes.[3] Let cool to room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with the primary c-Fos antibody (diluted in blocking solution) for 24-72 hours at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 2 hours at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature.
-
Wash sections three times in PBS for 10 minutes each.
-
Develop the signal using a 3,3'-diaminobenzidine (B165653) (DAB) substrate kit. Monitor the color change under a microscope.
-
Stop the reaction by washing the sections in PBS.
-
Mount sections onto slides, dehydrate, clear, and coverslip.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Time to Perfusion Post-Stimulation | 90 minutes - 4 hours | Optimal time may vary; a pilot study is recommended. |
| Primary Antibody Dilution (Rabbit anti-c-Fos) | 1:1000 - 1:5000 | Titration is crucial for optimal signal-to-noise ratio. |
| Primary Antibody Incubation Time | 24 - 72 hours | Longer incubation at 4°C can improve signal. |
| Secondary Antibody Dilution | 1:250 - 1:500 | Follow manufacturer's recommendations. |
| Antigen Retrieval | 10 mM Sodium Citrate (pH 8.5-9.0), 80°C for 30 min | This step is often critical for unmasking the epitope.[3] |
Visualizations
Signaling Pathway of this compound-Induced c-Fos Expression
Caption: this compound signaling to c-Fos expression.
Experimental Workflow for c-Fos Immunohistochemistry
Caption: Workflow for c-Fos immunohistochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. sysy.com [sysy.com]
- 3. researchgate.net [researchgate.net]
- 4. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein c-Fos - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Physiological Responses to palm-PrRP31
Welcome to the technical support center for palm-PrRP31. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected physiological responses during experiments with this palmitoylated prolactin-releasing peptide analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected physiological response to this compound administration?
A1: The primary expected response is a decrease in food intake and body weight.[1][2] this compound is an anorexigenic neuropeptide analog designed for central action after peripheral administration, making it a candidate for anti-obesity treatment.[1][2][3]
Q2: What are the known molecular targets of this compound?
A2: this compound primarily targets the G-protein coupled receptor 10 (GPR10).[4][5][6][7][8][9] However, it also exhibits high affinity for the neuropeptide FF receptors, NPFF-R1 and NPFF-R2.[4][10] Palmitoylation of the parent peptide, PrRP31, enhances its binding affinity for these receptors.[4]
Q3: What are the main signaling pathways activated by this compound?
A3: In cells expressing GPR10, NPFF-R1, or NPFF-R2, this compound has been shown to significantly increase the phosphorylation of extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and cAMP-responsive element-binding protein (CREB).[4][11]
Troubleshooting Guide for Unexpected Experimental Outcomes
This guide addresses specific unexpected physiological responses you might encounter during your research with this compound.
Issue 1: No significant change in food intake or body weight is observed after this compound administration.
Possible Cause 1: Impaired Leptin Signaling
-
Explanation: The anorexigenic and body weight-reducing effects of this compound are dependent on functional leptin signaling pathways.[12][13] In models with disrupted leptin receptors or signaling, such as Zucker diabetic fatty (ZDF) rats or fa/fa rats, this compound may fail to produce the expected anti-obesity effects.[1][12][13]
-
Troubleshooting Steps:
-
Verify the leptin signaling status of your animal model.
-
Consider using a control group with intact leptin signaling to confirm the bioactivity of your this compound batch.
-
If investigating neuroprotective effects, be aware that these may persist even in the absence of an anti-obesity response in models with leptin signaling disturbances.[12][13]
-
Possible Cause 2: Off-Target Receptor Activation
-
Explanation: this compound has a higher binding affinity for several off-target receptors compared to its analog, palm¹¹-PrRP31.[4][10] These include the ghrelin, opioid (KOR, MOR, DOR), and neuropeptide Y (Y1, Y2, Y5) receptors.[4][10] Activation of these receptors could potentially counteract the anorexigenic effects of GPR10 activation.
-
Troubleshooting Steps:
-
Review the literature for the known effects of activating these off-target receptors in your experimental context.
-
If possible, consider using a more selective analog like palm¹¹-PrRP31, which exhibits fewer off-target activities.[4][10]
-
Measure downstream markers of the off-target receptor pathways to assess their potential activation.
-
Experimental Protocol: Assessing Off-Target Binding
-
Methodology: Competitive binding assays can be performed using cell lines stably expressing the off-target receptors of interest (e.g., GHSR for ghrelin, KOR for kappa-opioid). A radiolabeled ligand for the receptor is incubated with the cells in the presence of increasing concentrations of this compound. The displacement of the radioligand is measured to determine the binding affinity (Ki) of this compound for the off-target receptor.[10]
Issue 2: Unexpected anti-inflammatory or neuroprotective effects are observed.
Possible Cause: Pleiotropic Actions of this compound
-
Explanation: Research has demonstrated that palm-PrRP analogs can exert anti-inflammatory and neuroprotective effects.[12][14] For instance, palm¹¹-PrRP31 has been shown to mitigate lipopolysaccharide (LPS)-induced inflammation by reducing pro-inflammatory cytokines like TNF-α and modulating the TLR4 signaling pathway.[14] It has also displayed neuroprotective properties in models with leptin signaling disruption, independent of its metabolic effects.[12]
-
Troubleshooting Steps:
-
These may not be "unexpected" but rather pleiotropic effects of the compound.
-
To investigate these effects further, consider including experimental arms to measure markers of inflammation (e.g., plasma cytokines, tissue expression of TLR4 signaling components) or neuroprotection (e.g., markers of insulin (B600854) signaling, Tau phosphorylation, synaptogenesis in brain tissue).[12][14]
-
Experimental Protocol: Investigating Anti-Inflammatory Effects in an LPS-Induced Inflammation Model
-
Animal Model: Wistar Kyoto (WKY) rats.[14]
-
Procedure:
-
Pre-treat animals with palm¹¹-PrRP31 (e.g., 5 mg/kg, IP) or saline for a specified period (e.g., 7 days).[14]
-
Induce acute inflammation by administering lipopolysaccharide (LPS) (e.g., 1 mg/kg, IP).[14]
-
Monitor physiological parameters such as body weight and food intake.[14]
-
Collect plasma and tissue samples (e.g., liver, hypothalamus) at specific time points (e.g., 4 hours post-LPS) to measure cytokine and chemokine levels and to analyze the expression of signaling pathway components like TLR4.[14]
-
Issue 3: Variable or inconsistent glucose-lowering effects.
Possible Cause 1: Dependence on Leptin Signaling
-
Explanation: Similar to its effects on body weight, the ability of this compound to improve glucose tolerance can be dependent on intact leptin signaling.[12] However, some studies suggest that improvements in glucose metabolism might be partially independent of leptin signaling.[12]
-
Troubleshooting Steps:
Possible Cause 2: Model-Specific Metabolic Phenotype
-
Explanation: The metabolic state of the experimental model can influence the outcome. For example, in obese diabetic fatty (fa/fa) rats with mild glucose intolerance, palm¹¹-PrRP31 treatment did not attenuate glucose intolerance.[12][13]
-
Troubleshooting Steps:
-
Thoroughly characterize the baseline metabolic phenotype of your animal model.
-
Compare your results with published data from similar models.
-
Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
-
Procedure:
-
Fast animals for a specified period (e.g., 6 hours).[15]
-
Administer a glucose solution orally (gavage) at a standard dose (e.g., 2 g/kg body weight).[15]
-
Collect blood samples from the tail vein at baseline (0 min) and at subsequent time points (e.g., 30, 60, 90, 120, and 180 minutes) after glucose administration.[15]
-
Measure blood glucose concentrations at each time point.[15]
-
Data Summary Tables
Table 1: Receptor Binding Affinities (Ki) of PrRP31 and its Palmitoylated Analogs
| Compound | GPR10 (nM) | NPFF-R2 (nM) | NPFF-R1 (nM) |
| PrRP31 | ~1-10 | ~1-10 | >1000 |
| This compound | <1 | <1 | ~10-100 |
| palm¹¹-PrRP31 | <1 | ~1-10 | >1000 |
Data compiled from in vitro studies. Actual values may vary based on experimental conditions.[4]
Table 2: Off-Target Binding Affinities (Ki) of PrRP31 and this compound
| Receptor | PrRP31 | This compound |
| Ghrelin (GHSR) | No binding | Low affinity |
| Kappa-Opioid (KOR) | No binding | ~100-1000 nM |
| Neuropeptide Y (Y1) | No affinity | Low affinity |
| Neuropeptide Y (Y2) | No affinity | Low affinity |
| Neuropeptide Y (Y5) | Very low affinity | Relatively high affinity |
This table highlights that this compound has a higher propensity for off-target binding compared to PrRP31 and palm¹¹-PrRP31.[4][10]
Visualizing Signaling Pathways and Workflows
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties [mdpi.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avcr.cz [avcr.cz]
- 12. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of palm11-PrRP31 in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jme.bioscientifica.com [jme.bioscientifica.com]
Validation & Comparative
Unveiling the Binding Landscape: A Comparative Analysis of palm-PrRP31 and Other Prolactin-Releasing Peptide Analogs
A deep dive into the binding selectivity of palmitoylated Prolactin-Releasing Peptide 31 (palm-PrRP31) versus its analogs reveals a nuanced landscape of receptor interactions critical for therapeutic development. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of metabolic and neuroendocrine research.
The native Prolactin-Releasing Peptide (PrRP) plays a significant role in regulating food intake and energy expenditure.[1][2] However, its therapeutic potential is limited by a short half-life. To overcome this, lipidated analogs, such as this compound, have been developed, demonstrating increased stability and central nervous system penetration following peripheral administration.[1][3][4] This analysis focuses on the binding selectivity of two prominent palmitoylated analogs, palm¹¹-PrRP31 and this compound, in comparison to the natural PrRP31, at the primary PrRP receptor, GPR10, and other relevant off-target receptors.
Comparative Binding Affinities: A Quantitative Overview
The binding affinities of PrRP31 and its palmitoylated analogs have been determined through competitive radioligand binding assays. The data, summarized in the table below, highlights the impact of palmitoylation on receptor selectivity. Palmitoylation, the attachment of a fatty acid, generally enhances the binding affinity of PrRP31 for its cognate receptor, GPR10, as well as for Neuropeptide FF (NPFF) receptors, NPFF-R1 and NPFF-R2.[1][5]
Notably, while both palm¹¹-PrRP31 and this compound exhibit increased affinity for GPR10 and NPFF-R2 compared to the natural peptide, this compound demonstrates a broader off-target binding profile.[1][5] This analog shows higher affinities for ghrelin, opioid (KOR, MOR, DOR, and OPR-L1), and neuropeptide Y (Y₁, Y₂, and Y₅) receptors.[1][5] In contrast, palm¹¹-PrRP31 displays fewer off-target activities, suggesting a more selective profile and potentially a higher therapeutic window for conditions where GPR10 activation is the primary goal.[1][5]
| Peptide | Receptor | Ki (nM) |
| PrRP31 (natural) | GPR10 | 1.3 ± 0.2 |
| NPFF-R1 | 48 ± 5 | |
| NPFF-R2 | 2.6 ± 0.3 | |
| palm¹¹-PrRP31 | GPR10 | 0.4 ± 0.1 |
| NPFF-R1 | 15 ± 2 | |
| NPFF-R2 | 1.1 ± 0.1 | |
| This compound | GPR10 | 0.6 ± 0.1 |
| NPFF-R1 | 1.8 ± 0.2 | |
| NPFF-R2 | 0.9 ± 0.1 |
Data sourced from in vitro studies.[1]
Experimental Protocols: A Closer Look at the Methodology
The binding affinities presented were determined using a competitive radioligand binding assay with membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human receptors of interest.
Radioligand Binding Assay Protocol
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably transfected with the gene encoding the target receptor (e.g., GPR10, NPFF-R1, NPFF-R2) are cultured to confluence. The cells are then harvested, and the cell membranes are isolated through a process of homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
Competitive Binding Assay: The assay is performed in a 96-well plate format. A constant concentration of a specific radioligand (e.g., [¹²⁵I]-PYY for Y receptors, [¹²⁵I]-1DMe for NPFF receptors) is incubated with the cell membranes.
-
Addition of Competitors: Increasing concentrations of the unlabeled test peptides (PrRP31, palm¹¹-PrRP31, this compound) are added to the wells to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing the Pathways: From Experimental Workflow to Cellular Signaling
To better understand the processes involved in assessing binding selectivity and the subsequent cellular response, the following diagrams illustrate the experimental workflow and the PrRP signaling pathway.
Caption: Experimental Workflow for Binding Selectivity Assessment.
Upon binding to its primary receptor, GPR10, PrRP and its analogs activate a cascade of intracellular signaling pathways. These pathways are crucial for mediating the physiological effects of the peptide, such as the regulation of appetite and metabolism.
Caption: PrRP Signaling Pathway via GPR10.
In CHO-K1 cells expressing GPR10, both palm¹¹-PrRP and palm-PrRP have been shown to significantly increase the phosphorylation of extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and cAMP-responsive element-binding protein (CREB).[1][5] However, in cells expressing NPFF-1R, palm¹¹-PrRP31, unlike this compound, did not activate the c-Jun N-terminal kinase (JNK), p38, c-Jun, c-Fos, or CREB pathways, further highlighting its more selective signaling profile.[1][5]
References
- 1. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory effects of palm11-PrRP31 in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for palm-PrRP31
For researchers, scientists, and drug development professionals handling palmitoylated prolactin-releasing peptide 31 (palm-PrRP31), adherence to proper disposal procedures is crucial for maintaining laboratory safety and environmental compliance. While specific regulations may vary, the following guidelines provide a framework for the safe management and disposal of this synthetic peptide.
Personal Protective Equipment and Handling
Before handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure. The Safety Data Sheet (SDS) for a related product recommends the following:
-
Eye Protection: Splash goggles should be worn.
-
Hand Protection: Gloves are required.
-
Respiratory Protection: A dust respirator or a self-contained breathing apparatus should be used to avoid inhalation, especially when handling the substance in powdered form.
-
Body Protection: A full suit and boots are recommended to prevent skin contact.[1]
General hygiene practices, such as washing hands after handling and before breaks, are also essential.[1] Engineering controls like process enclosures and local exhaust ventilation should be utilized to control airborne levels of the substance.[1]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a designated and convenient waste disposal container.[1]
-
Large Spills: Utilize a shovel to transfer the spilled material into a suitable waste disposal container.[1]
It is important to consult with a specialist before handling a large spill, as the suggested protective clothing may not be sufficient in all circumstances.[1]
Disposal Procedures
Waste materials containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1] The product itself and its degradation products are not classified as toxic.[1]
Step-by-Step Disposal Guidance:
-
Collection: Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a clearly labeled, sealed, and appropriate waste container.
-
Labeling: The waste container must be clearly labeled with the contents, including the name "this compound waste," and any other identifiers required by your institution's waste management program.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Storage: Store the sealed waste container in a designated, secure area away from heat and sources of ignition, pending collection by your institution's hazardous waste management team.[1]
-
Documentation: Maintain accurate records of the disposed waste, including the quantity and date of disposal, as required by your institution's protocols.
-
Consultation: Contact your institution's EHS office for specific guidance on the final disposal route. They will provide information on whether the waste can be incinerated, landfilled, or requires other specific treatment methods based on local regulations.
Safety and Hazard Information
The following table summarizes the known hazard information for a product containing this compound.
| Hazard Type | Description |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[1] |
| Ingestion | May be harmful if swallowed.[1] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[1] |
| Eye Contact | May cause eye irritation.[1] |
| Flammability | No data is available on the flammability of the product.[1] |
| Stability | Stable under recommended storage conditions.[1] |
| Incompatibilities | Avoid strong oxidizing reagents.[1] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2), nitrogen (NO, NO2, ...), and hydrogen chloride (HCl).[1] |
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
